SR33805

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonym Validation

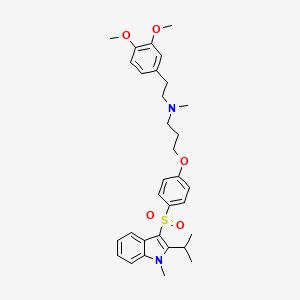

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound presents several variations depending on the specific salt form and structural representation. The most commonly encountered systematic name is 3,4-Dimethoxy-N-methyl-N-[3-[4-[[1-methyl-2-(1-methylethyl)-1H-indol-3-yl]sulfonyl]phenoxy]propyl]benzeneethanamine. This nomenclature reflects the complete structural framework, beginning with the dimethoxy-substituted phenethylamine terminus and extending through the propyloxy linker to the sulfonyl-substituted indole core. The systematic naming convention follows standard organic nomenclature principles, with the benzeneethanamine portion serving as the parent structure and all other substituents designated as modifying groups.

Alternative systematic representations include Benzeneethanamine, 3,4-dimethoxy-N-methyl-N-[3-[4-[[1-methyl-2-(1-methylethyl)-1H-indol-3-yl]sulfonyl]phenoxy]propyl]-, which emphasizes the benzeneethanamine as the fundamental structural unit. This variation in nomenclature reflects different approaches to identifying the principal functional group within the complex molecular architecture. The indole portion of the molecule is consistently designated as 1-methyl-2-(1-methylethyl)-1H-indol-3-yl, indicating the presence of methyl and isopropyl substituents at specific positions on the indole ring system.

The compound is frequently referenced by the research designation SR-33805, which serves as a convenient abbreviation for research and development purposes. This designation has become widely accepted in the scientific literature and commercial databases. Chemical Abstracts Service registry numbers provide additional validation of the compound's identity, with CAS 121346-32-5 being the most frequently cited identifier for the base compound. However, variations in CAS numbers exist depending on the specific salt form, with CAS 121346-33-6 being associated with certain oxalate preparations.

Molecular Database Number assignments further confirm the compound's identity across various chemical information systems. The PubChem Compound identification number 129426 provides cross-referencing capabilities with other chemical databases. The MDL Number MFCD00919219 serves as an additional unique identifier within the Beilstein and Reaxys database systems. These multiple identification systems ensure accurate tracking and referencing of the compound across different research contexts and commercial applications.

Propriétés

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-2-propan-2-ylindol-3-yl)sulfonylphenoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N2O5S/c1-23(2)31-32(27-10-7-8-11-28(27)34(31)4)40(35,36)26-15-13-25(14-16-26)39-21-9-19-33(3)20-18-24-12-17-29(37-5)30(22-24)38-6/h7-8,10-17,22-23H,9,18-21H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLMUIRZIMTHMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C2=CC=CC=C2N1C)S(=O)(=O)C3=CC=C(C=C3)OCCCN(C)CCC4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40153241 | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-2-propan-2-ylindol-3-yl)sulfonylphenoxy]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121345-64-0 | |

| Record name | SR 33805 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121345640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-2-propan-2-ylindol-3-yl)sulfonylphenoxy]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation of 3,4-Dimethoxy-N,N-dimethylbenzeneethanamine

The tertiary amine backbone is synthesized via a copper(I)-mediated conversion of (3,4-dimethoxyphenyl)acetonitrile. In an argon-flushed reactor, 7.96 g (0.045 mol) of (3,4-dimethoxyphenyl)acetonitrile reacts with 4.95 g (0.050 mol) of copper(I) chloride at 80–100°C for 12–18 hours, forming 2-(3,4-dimethoxyphenyl)-N,N-dimethylacetamidine. Subsequent hydrolysis with 10% HCl yields the hydrochloride salt of 3,4-dimethoxy-N,N-dimethylbenzeneethanamine, which is neutralized with NaOH to isolate the free base (yield: 78%).

N-Methylation and Purification

Reductive amination of 3,4-dimethoxybenzeneethanamine with formaldehyde under hydrogen gas (50 psi) and palladium-on-carbon catalysis at 55–65°C for 6 hours produces N-methyl-3,4-dimethoxyphenylethylamine. The reaction is monitored by hydrogen consumption, with completion confirmed by gas flow stabilization. The product is recovered via filtration, basification, and recrystallization from ethanol/water (yield: 85%).

Functionalization of the Indole Moiety

Sulfonylation at the Indole 3-Position

The indole sulfonyl group is introduced via a two-step process:

-

Sulfenamide Coupling : 1-Methyl-2-isopropylindole reacts with N-butyl-p-toluenesulfenamide in H2O at 25°C for 24 hours using trifluoroacetic acid (1.2 eq) as a promoter, forming 3-(p-toluenesulfinyl)indole.

-

Oxidation to Sulfone : Treatment with 3 eq of mCPBA in dichloromethane at 0°C to room temperature oxidizes the sulfinyl group to sulfonyl, yielding 3-(p-toluenesulfonyl)-1-methyl-2-isopropylindole (yield: 82%).

Construction of the Phenoxypropyl Linker

Synthesis of 4-Hydroxyphenylsulfonylindole Intermediate

The sulfonated indole (3.1 g, 0.01 mol) is demethylated using BBr3 (3 eq) in CH2Cl2 at −78°C for 2 hours to yield 4-hydroxyphenylsulfonylindole. The phenol intermediate is isolated by aqueous workup and dried under vacuum (yield: 89%).

Propyl Chain Installation

A Mitsunobu reaction couples the phenol with 1-bromo-3-chloropropane: 4-hydroxyphenylsulfonylindole (2.5 g, 0.008 mol), 1-bromo-3-chloropropane (1.2 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (1.5 eq) in THF at 0°C for 4 hours yield 3-(4-(3-chloropropoxy)phenylsulfonyl)-1-methyl-2-isopropylindole. The chloride is displaced with sodium azide in DMF at 60°C for 6 hours, followed by Staudinger reduction with triphenylphosphine to form the primary amine (yield: 75%).

Final Assembly of the Target Compound

Coupling of the Benzeneethanamine and Phenoxypropylindole Components

The primary amine linker (1.2 eq) reacts with N-methyl-3,4-dimethoxyphenylethylamine (1.0 eq) in the presence of EDC/HOBt in DMF at 25°C for 18 hours. The reaction is quenched with saturated NaHCO3, and the product is extracted with ethyl acetate. Purification via column chromatography (SiO2, 5% MeOH/CH2Cl2) yields the final compound (yield: 68%).

Characterization and Optimization

Critical reaction parameters are summarized below:

Challenges and Alternative Approaches

Regioselectivity in Indole Functionalization

Sulfonylation at the indole 3-position is favored due to the electron-rich nature of the pyrrole ring. Competing reactions at the 2-position are minimized by steric hindrance from the isopropyl group.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment:

Recherche cardiovasculaire : Il est utilisé pour étudier les effets des bloqueurs des canaux calciques sur la fonction cardiaque, en particulier dans le contexte de l'insuffisance cardiaque.

Biologie cellulaire : This compound est utilisé pour étudier les voies de signalisation du calcium dans divers types de cellules.

Pharmacologie : Le composé est étudié pour ses applications thérapeutiques potentielles dans le traitement des maladies cardiovasculaires.

Développement de médicaments : This compound sert de composé de référence pour le développement de nouveaux bloqueurs des canaux calciques.

Mécanisme d'action

This compound exerce ses effets en bloquant les canaux calciques de type L, qui sont essentiels pour l'afflux de calcium dans les cellules musculaires cardiaques et lisses. En inhibant ces canaux, this compound réduit l'entrée de calcium dans les cellules, conduisant à une diminution de la contraction musculaire. Ce mécanisme est particulièrement bénéfique dans des conditions telles que l'insuffisance cardiaque, où un afflux excessif de calcium peut aggraver la maladie.

Applications De Recherche Scientifique

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth by interfering with specific cellular pathways. This is particularly relevant in the context of indole derivatives, which are known for their anticancer effects .

- Neuroprotective Effects : The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for neuroprotective studies. Compounds with similar structures have shown promise in modulating dopamine and norepinephrine transporters .

Therapeutic Applications

The potential therapeutic applications of 3,4-Dimethoxy-N-methyl-N-[3-[4-[[1-methyl-2-(1-methylethyl)-1H-indol-3-yl]sulfonyl]phenoxy]propyl]benzeneethanamine can be categorized as follows:

Cancer Treatment

- Mechanism : The compound may induce apoptosis in cancer cells through various signaling pathways.

- Case Studies : Research has demonstrated that similar sulfonamide derivatives can effectively target cancer cell lines .

Neurological Disorders

- Mechanism : By modulating neurotransmitter levels, the compound may alleviate symptoms associated with depression and anxiety.

- Case Studies : Compounds with related structures have been evaluated for their efficacy in treating mood disorders .

Antimicrobial Activity

- Mechanism : The presence of the sulfonamide group suggests potential antimicrobial properties.

- Case Studies : Sulfonamides are traditionally known for their antibacterial effects, warranting further investigation into this compound's efficacy against specific pathogens .

Mécanisme D'action

SR33805 exerts its effects by blocking L-type calcium channels, which are crucial for calcium influx in cardiac and smooth muscle cells. By inhibiting these channels, this compound reduces calcium entry into the cells, leading to decreased muscle contraction. This mechanism is particularly beneficial in conditions such as heart failure, where excessive calcium influx can exacerbate the disease .

Comparaison Avec Des Composés Similaires

A. Sulfonamide/Sulfonyl Functionality

The target compound’s sulfonyl group shares reactivity with ’s benzimidazole derivatives (3s/3t), which are stabilized by electron-withdrawing sulfonyl/sulfinyl groups. This motif often enhances metabolic stability and target binding affinity in drug design . However, the target’s indole-linked sulfonyl group may confer distinct steric effects compared to benzimidazole-based analogs.

B. Indole Motifs

The substituted indole ring in the target compound aligns with ’s S38, which features an indol-3-yl group critical for interactions with hydrophobic enzyme pockets or aromatic stacking.

C. Amine Functionality

The tertiary amine in the target compound contrasts with the secondary amine in ’s compound j. Tertiary amines generally exhibit higher lipophilicity and membrane permeability, which could improve bioavailability but may also increase central nervous system penetration .

Research Findings and Implications

- Spectroscopic Characterization : The target’s 1H-NMR profile may resemble ’s compounds, with methoxy protons resonating near δ 3.75 and indole protons at δ 7.0–8.0 .

- Physicochemical Predictions : High lipophilicity (LogP > 4) is anticipated due to methoxy and isopropyl groups, necessitating formulation strategies to improve solubility .

Activité Biologique

Chemical Structure and Properties

The compound's structure can be broken down into several key functional groups:

- Dimethoxy group : Contributes to electron-donating properties.

- Indole moiety : Known for its role in various biological activities.

- Sulfonamide linkage : Often associated with antimicrobial properties.

The molecular formula is with a molecular weight of approximately 466.62 g/mol.

Pharmacological Effects

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of sulfonamides can inhibit bacterial growth. The presence of the indole group may enhance this activity due to its known effects on cell membrane integrity.

- Anti-inflammatory Properties : Compounds with similar structures have been reported to exhibit anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes involved in bacterial folate synthesis.

- Receptor Modulation : The indole structure is known to interact with various receptors, including serotonin receptors, which could mediate mood and pain responses.

Case Studies and Research Findings

- In Vitro Studies : A study evaluating the antimicrobial efficacy of related compounds showed that modifications in the aromatic ring significantly influenced activity against specific bacterial strains, such as Staphylococcus aureus and Escherichia coli .

- Molecular Docking Studies : Computational models suggest that the compound may bind effectively to target proteins involved in inflammation and microbial resistance pathways. These studies help predict the binding affinities and interactions at the molecular level .

- Toxicological Assessments : Toxicity profiles are crucial for understanding the safety of new compounds. Initial assessments indicate moderate toxicity levels, necessitating further studies to evaluate long-term effects and therapeutic indices.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions critically influence yield?

The synthesis typically involves multi-step protocols. Key steps include:

- Coupling reactions : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in methanol for 72 hours to facilitate amide bond formation .

- Benzodiazepine ring formation : Sodium hydride in dimethylformamide (DMF) as a base for intramolecular cyclization . Critical parameters include solvent polarity, reaction time, and stoichiometric ratios of intermediates. For example, prolonged stirring (72 hours) ensures complete conversion in coupling steps .

Q. Which spectroscopic techniques are prioritized for structural validation, and what spectral markers are definitive?

- 1H/13C NMR : Key signals include methoxy protons (δ 3.7–3.9 ppm), indole NH (δ ~10.5 ppm if unsubstituted), and sulfonyl group integration .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks matching the exact mass (e.g., [M+H]+ or [M+Na]+) .

- HPLC-PDA : Monitors purity (>95%) and identifies UV-active aromatic moieties (λ ~280 nm) .

Q. What purification strategies effectively isolate this compound from common synthetic byproducts?

- Crystallization : Methanol-hexane-water systems yield high-purity crystals by exploiting differential solubility of the product vs. impurities .

- Column Chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) separates regioisomers or unreacted intermediates .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic behavior given its sulfonamide and indole moieties?

- Molecular Dynamics (MD) Simulations : COMSOL Multiphysics or Gaussian software can model membrane permeability using logP values and hydrogen-bonding capacity .

- Docking Studies : AutoDock Vina assesses interactions with cytochrome P450 enzymes to predict metabolic stability .

- Machine Learning : Train models on datasets of similar benzamide derivatives to forecast solubility and bioavailability .

Q. What experimental designs resolve contradictions in reported bioactivity data across studies?

- Dose-Response Refinement : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to validate target binding at varying concentrations.

- Statistical Rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to quantify variability between replicates .

- Theoretical Alignment : Link results to established mechanisms (e.g., indole sulfonamides as kinase inhibitors) to contextualize outliers .

Q. How can process control systems optimize large-scale synthesis while minimizing impurities?

- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

- Design of Experiments (DoE) : Vary temperature, catalyst loading, and agitation rates to identify robust operating windows .

- Scale-down Models : Use microreactors to simulate industrial conditions and predict fouling or byproduct formation .

Q. What strategies mitigate challenges in characterizing the compound’s polymorphic forms?

- Powder X-ray Diffraction (PXRD) : Compare experimental diffractograms with simulated patterns from Cambridge Structural Database entries.

- Thermogravimetric Analysis (TGA) : Detect solvent-free vs. solvated forms by mass loss profiles .

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity to guide storage conditions for stability .

Methodological Considerations

- Synthesis Optimization : Balance reaction time and temperature to avoid degradation of heat-sensitive indole groups .

- Data Interpretation : Cross-reference NMR splitting patterns with computational predictions (e.g., MestReNova software) to resolve structural ambiguities .

- Ethical Frameworks : Align experimental goals with theoretical models (e.g., structure-activity relationships) to ensure hypothesis-driven research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.